2-Bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carbaldehyde
Description
2-Bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carbaldehyde is a heterocyclic compound featuring a thiazole core substituted at positions 2, 4, and 5. The thiazole ring (C₃H₃NS) is functionalized with:
- Bromine at position 2, enhancing electrophilic reactivity.
- 1,3-Dioxolane at position 4, a cyclic ketal group that stabilizes aldehyde intermediates during synthesis .
- Carbaldehyde (-CHO) at position 5, a reactive site for nucleophilic additions (e.g., forming Schiff bases or hydrazones).
Molecular Formula: C₇H₅BrNO₃S (calculated). Molar Mass: ~263 g/mol.
Properties
IUPAC Name |
2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3S/c8-7-9-5(4(3-10)13-7)6-11-1-2-12-6/h3,6H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPBFTSOQCUSOOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(SC(=N2)Br)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carbaldehyde typically involves the reaction of 2-bromo-4-(1,3-dioxolan-2-yl)thiazole with formylating agents under controlled conditions. One common method involves the use of ethylene glycol and toluene under reflux conditions . The reaction is carried out with a Dean-Stark apparatus to remove water and drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: 2-Bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxylic acid.
Reduction: 2-Bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-methanol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
One of the most significant applications of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carbaldehyde lies in medicinal chemistry. The compound has been investigated for its potential as a precursor in synthesizing various biologically active molecules.
Anticancer Activity : Research indicates that derivatives of this compound exhibit promising anticancer activity. For instance, studies have shown that thiazole derivatives can inhibit the growth of cancer cells such as MCF-7 (breast cancer) and HT-29 (colon cancer) with IC values in the nanomolar range .
Antimicrobial Properties : The compound has also been evaluated for antimicrobial activity. Various thiazole derivatives have demonstrated effectiveness against a range of bacterial strains, suggesting potential use in developing new antibiotics .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its unique structure allows for various modifications and transformations:
Synthesis of Heterocycles : The compound can be utilized to synthesize complex heterocyclic structures through cycloaddition reactions. These reactions are crucial in developing new pharmaceuticals and agrochemicals .
Functionalization Reactions : The presence of the bromine atom makes it a suitable candidate for nucleophilic substitution reactions, allowing for the introduction of various functional groups that can enhance biological activity or alter physical properties .
Case Study 1: Synthesis of Anticancer Agents
A study conducted by Sinenko et al. (2018) explored the synthesis of novel thiazole-based compounds derived from this compound. These compounds were evaluated for their cytotoxic effects against several cancer cell lines. The results indicated that some synthesized derivatives exhibited significant anticancer properties, leading to further investigation into their mechanisms of action .
Case Study 2: Antimicrobial Activity Evaluation
In another study focusing on antimicrobial applications, researchers synthesized a series of thiazole derivatives from this compound and tested their efficacy against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives showed potent antibacterial activity, highlighting the compound's potential as a lead structure for developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 2-Bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carbaldehyde involves its interaction with various molecular targets. The bromine atom and the aldehyde group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to potential therapeutic effects. The thiazole ring can interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
a) Substituent Effects
- Halogen Influence : Bromine (Br) at position 2 (target compound) offers superior leaving-group ability compared to chlorine (Cl) in , facilitating nucleophilic substitutions.
- Dioxolane vs. Methyl/Phenylsulfanyl : The dioxolane group stabilizes aldehyde intermediates , whereas methyl () increases lipophilicity, and phenylsulfanyl () introduces steric hindrance.
- Carbaldehyde vs. Carboxylic Acid : The aldehyde (target compound, ) is more reactive toward nucleophiles, while the carboxylic acid () allows for ionic interactions or esterification.
Biological Activity
2-Bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis routes, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C6H6BrNO2S |
| Molecular Weight | 236.09 g/mol |
| IUPAC Name | 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole |
| PubChem CID | 21952286 |
| Appearance | Powder |
Biological Activity
Research indicates that this compound exhibits various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.
Antimicrobial Activity
In vitro studies have shown that thiazole derivatives possess significant antimicrobial properties. For instance, derivatives of thiazoles have been tested against various bacterial strains and fungi. The presence of the dioxolane ring enhances the compound's solubility and bioavailability, contributing to its efficacy.
Anticancer Properties
A study conducted on thiazole derivatives indicated promising anticancer activity. For example, certain synthesized thiazoles demonstrated IC50 values in the low micromolar range against cancer cell lines such as HCT-116 and MCF-7. The most active compounds exhibited IC50 values of approximately 1.9 µg/mL for HCT-116 cells, suggesting potent anticancer properties compared to standard drugs like doxorubicin .
Synthesis Routes
The synthesis of 2-Bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole typically involves multi-step reactions starting from simpler thiazole precursors. Notable methods include:
- Lithiation Reactions : The compound can be lithiated using t-butyllithium (t-BuLi), which allows for further functionalization at various positions on the thiazole ring .
- Electrophilic Substitution : Following lithiation, electrophiles can be introduced to yield diverse thiazole derivatives with enhanced biological activity.
Case Studies
Several studies have focused on the biological implications of thiazole derivatives:
- Antiviral Activity : Research has highlighted that certain thiazole derivatives exhibit antiviral properties against HIV and other viruses, showcasing their potential as therapeutic agents .
- Enzyme Inhibition : Compounds derived from thiazoles have been shown to inhibit specific enzymes involved in cancer progression and inflammation pathways. For instance, some derivatives were evaluated for their ability to inhibit mitogen-activated protein kinase (MK) pathways, which are crucial in cancer cell signaling .
Q & A
What are the optimal synthetic routes for 2-Bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carbaldehyde, and how can reaction conditions be tailored to improve yield?
Basic Research Question
The compound’s synthesis typically involves thiazole ring formation followed by functionalization. A common approach is to introduce the 1,3-dioxolane moiety via acid-catalyzed ketalization of a carbonyl precursor. For example, refluxing with ethylene glycol and a catalyst (e.g., p-toluenesulfonic acid) at 130–140°C for 12 hours under anhydrous conditions is effective for similar dioxolane-containing thiazoles . Bromination at the 2-position can be achieved using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperatures (0–25°C).
Methodological Tip : Monitor reaction progress via thin-layer chromatography (TLC) and optimize stoichiometry of brominating agents to avoid over-bromination.
How can conflicting NMR spectral data for the aldehyde and dioxolane groups be resolved during structural characterization?
Advanced Research Question
The aldehyde proton (δ ~9.5–10.5 ppm) may overlap with aromatic signals or dioxolane resonances. Use 2D NMR techniques (e.g., HSQC, HMBC) to differentiate between protons and assign coupling patterns. For example, HMBC correlations from the aldehyde proton to the thiazole C5 carbon confirm its position. Additionally, deuterium exchange experiments can identify exchangeable protons if hydration of the aldehyde occurs .
What crystallographic strategies are recommended for resolving ambiguities in the compound’s solid-state structure?
Advanced Research Question
High-resolution X-ray diffraction with SHELXL refinement is ideal. The bromine atom’s strong scattering power aids in phasing, but twinning or disorder in the dioxolane ring may require specialized protocols. Use the Flack parameter () to assess enantiopurity if chirality is present, as it is less prone to false positives in near-centrosymmetric structures compared to Rogers’ η parameter . For disordered dioxolane moieties, apply restraints or constraints during refinement .
What functional group transformations are feasible at the aldehyde and bromine sites for derivatization?
Basic Research Question
The aldehyde group undergoes nucleophilic additions (e.g., Grignard reactions, hydrazine coupling) to form imines or alcohols. The bromine atom is amenable to cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids) for aryl/heteroaryl substitutions.
Example Protocol :
- Suzuki Coupling : Use Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv), and aryl boronic acid (1.2 equiv) in THF/H₂O (3:1) at 80°C for 12 hours. Monitor via LC-MS .
How can computational methods predict the compound’s reactivity in medicinal chemistry applications?
Advanced Research Question
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electrophilic/nucleophilic sites. The aldehyde’s LUMO energy indicates susceptibility to nucleophilic attack, while the bromine’s σ-hole can guide SN2 reactivity. Molecular docking studies against biological targets (e.g., kinases) may highlight binding motifs, leveraging the thiazole core’s known role in bioactive molecules .
What analytical techniques are critical for assessing purity, and how can trace impurities be identified?
Basic Research Question
Combine HPLC (C18 column, acetonitrile/water gradient) with high-resolution mass spectrometry (HRMS) for purity assessment. For trace impurities (e.g., de-brominated byproducts), use LC-MS/MS with multiple reaction monitoring (MRM). Elemental analysis (C, H, N, S) validates stoichiometry, while IR spectroscopy confirms functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹) .
How does the dioxolane ring influence the compound’s stability under varying pH conditions?
Advanced Research Question
The 1,3-dioxolane group is acid-labile; stability studies in buffered solutions (pH 1–10) reveal hydrolysis to the corresponding diketone under strongly acidic conditions (pH < 3). Monitor degradation via NMR or LC-MS. For long-term storage, maintain neutral pH and avoid protic solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
